1,4-Diphenethyl-2,6-piperazinedione
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Overview
Description
1,4-Bis(2-phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-phenylethyl)piperazine-2,6-dione typically involves the reaction of piperazine with 2-phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-bis(2-phenylethyl)piperazine-2,6-dione may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated reactors and advanced process control systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives .
Scientific Research Applications
1,4-Bis(2-phenylethyl)piperazine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1,4-bis(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(phthalimido)piperazine: A derivative of piperazine with potential antimicrobial activity.
Bis(3-aminopropyl)piperazine: Another piperazine derivative with various biological activities.
2,3-Dihydro-phthalazine-1,4-dione: A related compound with potential therapeutic applications.
Uniqueness
1,4-Bis(2-phenylethyl)piperazine-2,6-dione is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,4-bis(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N2O2/c23-19-15-21(13-11-17-7-3-1-4-8-17)16-20(24)22(19)14-12-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
XPUXZWFOQUVDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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